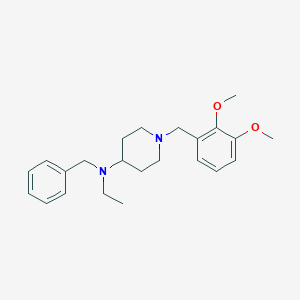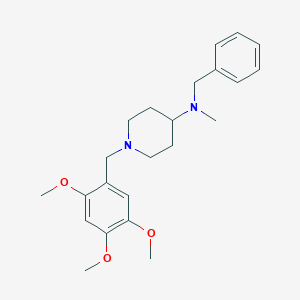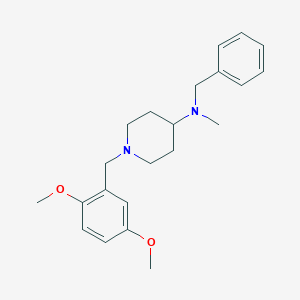![molecular formula C19H31N3O B247660 2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247660.png)
2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol, commonly known as MEP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in different applications.
作用機序
MEP acts as a selective antagonist of the dopamine D2 receptor, which is a key target for the treatment of schizophrenia. By blocking the D2 receptor, MEP reduces the activity of dopaminergic neurons in the brain, leading to a decrease in the symptoms of schizophrenia. MEP also has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of gene expression. In preclinical studies, MEP has been shown to reduce the activity of dopaminergic neurons in the brain, leading to a decrease in the symptoms of schizophrenia. MEP has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using MEP in lab experiments include its high potency and selectivity for the dopamine D2 receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, the limitations of using MEP include its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of MEP, including the development of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for other psychiatric disorders, and the elucidation of its molecular mechanism of action. Further research is also needed to explore the potential of MEP as a tool for studying the role of the dopamine D2 receptor in the brain.
合成法
MEP can be synthesized using various methods, including the reaction of 4-(4-aminopiperazin-1-yl)-1-(3-methylbenzyl)piperidine with 2-chloroethanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain MEP in high yield and purity.
科学的研究の応用
MEP has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MEP has been used as a tool to study the role of the dopamine D2 receptor in the brain. In pharmacology, MEP has been investigated for its potential as a therapeutic agent for the treatment of schizophrenia and other psychiatric disorders. In medicinal chemistry, MEP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
製品名 |
2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol |
|---|---|
分子式 |
C19H31N3O |
分子量 |
317.5 g/mol |
IUPAC名 |
2-[4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3O/c1-17-3-2-4-18(15-17)16-21-7-5-19(6-8-21)22-11-9-20(10-12-22)13-14-23/h2-4,15,19,23H,5-14,16H2,1H3 |
InChIキー |
VMRQLMZMDPAGRV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
正規SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)





